Product packaging for [(3,4-Dimethylphenyl)methyl](propyl)amine(Cat. No.:CAS No. 39190-97-1)

[(3,4-Dimethylphenyl)methyl](propyl)amine

Cat. No.: B13255018
CAS No.: 39190-97-1
M. Wt: 177.29 g/mol
InChI Key: NMYSEUAWNUVTDC-UHFFFAOYSA-N
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Description

Context and Significance within Amine Chemistry Research

Amine chemistry is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. rsc.orggoogle.com Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents such as alkyl or aryl groups. guidechem.com They are broadly classified as primary, secondary, or tertiary, based on the number of organic groups attached to the nitrogen atom. guidechem.com (3,4-Dimethylphenyl)methylamine is a secondary amine, a class of compounds often targeted in synthesis due to their utility as intermediates and their presence in bioactive molecules.

The significance of amines in research is underscored by their diverse roles:

Building Blocks in Synthesis: Amines are fundamental building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. google.comchemdad.com

Biological Activity: Many biologically active compounds, including neurotransmitters, hormones, and alkaloids, contain amine functional groups. mdpi.com This makes synthetic amines valuable tools for medicinal chemistry research.

Catalysis: Amines and their derivatives can act as catalysts in a variety of organic reactions. uow.edu.au

The study of specific amines like (3,4-Dimethylphenyl)methylamine allows researchers to investigate how structural modifications, such as the substitution pattern on the aromatic ring or the nature of the alkyl groups, influence the chemical and physical properties of the molecule.

Scope and Relevance of Research into Alkylaryl Amines

Alkylaryl amines, which contain both an alkyl and an aryl group attached to the nitrogen atom, are a particularly important subclass of amines. The combination of aromatic and aliphatic moieties imparts a unique set of properties to these molecules. Research into alkylaryl amines is relevant across several domains:

Medicinal Chemistry: The alkylaryl amine scaffold is present in numerous drugs. The aryl group can engage in specific interactions with biological targets, while the alkyl group can influence properties like solubility and metabolic stability.

Materials Science: These compounds can be used as precursors for polymers and other functional materials. google.com

Agrochemicals: Many pesticides and herbicides are based on alkylaryl amine structures. guidechem.com

While there is a lack of specific published research on (3,4-Dimethylphenyl)methylamine, a plausible synthetic route can be proposed based on well-established methods for amine synthesis. A common and effective method for preparing secondary amines is reductive amination . organic-chemistry.orgyoutube.com This reaction involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced to the corresponding amine.

For the synthesis of (3,4-Dimethylphenyl)methylamine, the likely starting materials would be 3,4-dimethylbenzaldehyde (B1206508) and propylamine (B44156) . The reaction would proceed in two steps:

Imine Formation: 3,4-dimethylbenzaldehyde reacts with propylamine to form the corresponding imine, N-(3,4-dimethylbenzylidene)propan-1-amine.

Reduction: The imine is then reduced to the target secondary amine, (3,4-Dimethylphenyl)methylamine. A variety of reducing agents can be used for this step, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. mdpi.comresearchgate.net

The precursor, 3,4-dimethylbenzaldehyde, can be synthesized from (3,4-dimethylphenyl)methanol through oxidation. rsc.org (3,4-Dimethylphenyl)methanol itself is a commercially available compound or can be prepared from 3,4-dimethylbenzoic acid. uow.edu.au

Table 1: Physicochemical Properties of (3,4-Dimethylphenyl)methylamine (Predicted)

PropertyValue
Molecular FormulaC₁₂H₁₉N
Molecular Weight177.29 g/mol
AppearanceColorless to pale yellow liquid (predicted)
Boiling PointNot determined
Melting PointNot determined
SolubilitySparingly soluble in water; soluble in organic solvents (predicted)

Note: The properties in this table are predicted based on the chemical structure and have not been experimentally verified due to the lack of available literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B13255018 [(3,4-Dimethylphenyl)methyl](propyl)amine CAS No. 39190-97-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39190-97-1

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H19N/c1-4-7-13-9-12-6-5-10(2)11(3)8-12/h5-6,8,13H,4,7,9H2,1-3H3

InChI Key

NMYSEUAWNUVTDC-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)C)C

Origin of Product

United States

Spectroscopic and Structural Characterization of 3,4 Dimethylphenyl Methylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of (3,4-Dimethylphenyl)methylamine, distinct signals are expected for each unique proton environment. The aromatic protons on the 3,4-disubstituted phenyl ring would typically appear in the downfield region, approximately between δ 7.0 and 7.3 ppm. The presence of two methyl groups on the aromatic ring simplifies this region, likely resulting in three distinct signals: a singlet for the proton at position 2, and two doublets for the protons at positions 5 and 6. The benzylic protons (Ar-CH₂-N) are expected to produce a singlet around δ 3.5-3.8 ppm. The protons of the propyl group would show characteristic splitting patterns: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the central methylene (B1212753) group (-CH₂-) around δ 1.5-1.7 ppm, and a triplet for the methylene group attached to the nitrogen (-N-CH₂-) around δ 2.4-2.6 ppm. The N-H proton, if present as a secondary amine, would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The two methyl carbons on the aromatic ring would resonate around δ 19-21 ppm. The carbons of the propyl group would appear at approximately δ 11 ppm (CH₃), δ 20-23 ppm (-CH₂-), and δ 50-55 ppm (-N-CH₂-). The benzylic carbon (Ar-CH₂) would likely be found in the range of δ 55-60 ppm. The aromatic carbons would produce a set of signals between δ 125 and 140 ppm, with the quaternary carbons to which the methyl groups are attached appearing in the more downfield portion of this range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (3,4-Dimethylphenyl)methylamine.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.3125 - 135
Aromatic C-CH₃-135 - 140
Ar-CH₃2.2 - 2.319 - 21
Ar-CH₂-N3.5 - 3.855 - 60
N-CH₂-CH₂-CH₃2.4 - 2.650 - 55
N-CH₂-CH₂-CH₃1.5 - 1.720 - 23
N-CH₂-CH₂-CH₃0.9 - 1.011 - 12

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (3,4-Dimethylphenyl)methylamine, the FTIR spectrum would exhibit several characteristic absorption bands.

The N-H stretching vibration of the secondary amine is expected to appear as a single, sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and propyl groups are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration for an aromatic amine is expected in the 1250-1350 cm⁻¹ range. Furthermore, C-H bending vibrations for the substituted benzene (B151609) ring will be present in the fingerprint region (below 1000 cm⁻¹), and their specific pattern can provide clues about the substitution pattern on the aromatic ring.

Table 2: Predicted FTIR Absorption Bands for (3,4-Dimethylphenyl)methylamine.
Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-N Stretch1250 - 1350
C-H Out-of-Plane Bend (aromatic)800 - 900

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern.

The electron ionization (EI) mass spectrum of (3,4-Dimethylphenyl)methylamine would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A prominent fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, which would lead to the formation of a stable 3,4-dimethylbenzyl cation. Another characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken, resulting in the loss of an ethyl radical from the propyl group to form a resonance-stabilized iminium ion.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing volatile compounds like (3,4-Dimethylphenyl)methylamine. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column, and then the eluted compound would be introduced into the mass spectrometer to generate a mass spectrum. This allows for the confident identification of the compound even in a complex mixture.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For (3,4-Dimethylphenyl)methylamine, HRMS would be able to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Predicted Key Mass Spectrometry Fragments for (3,4-Dimethylphenyl)methylamine.
m/zPredicted Fragment IonFragmentation Pathway
177[C₁₂H₁₉N]⁺ (Molecular Ion)-
119[C₉H₁₁]⁺Benzylic C-N bond cleavage
148[C₁₀H₁₄N]⁺Alpha-cleavage (loss of C₂H₅)
91[C₇H₇]⁺ (Tropylium ion)Rearrangement and fragmentation of the benzyl (B1604629) moiety

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of (3,4-Dimethylphenyl)methylamine or a solid derivative would be required. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry and conformation in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice. As of now, no public crystallographic data for this specific compound is available.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of (3,4-Dimethylphenyl)methylamine would be expected to show strong bands for the aromatic ring breathing modes, which are often weak in the FTIR spectrum. The C-C stretching of the propyl chain and the symmetric C-H stretching of the methyl groups would also be prominent. The N-H stretching vibration would also be observable. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Theoretical and Computational Chemistry Studies of (3,4-Dimethylphenyl)methylamine and Related Amines

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For a compound such as (3,4-Dimethylphenyl)methylamine, these theoretical methods can offer profound insights into its electronic structure, potential reactivity, spectroscopic characteristics, and interactions with its environment. This article explores the application of various computational techniques to elucidate the chemical nature of (3,4-Dimethylphenyl)methylamine.

Mechanistic Investigations of Chemical Reactions Involving Amine Precursors and Analogues

Elucidation of Catalytic Cycles and Intermediates

The formation of N-alkyl benzylamines, such as (3,4-Dimethylphenyl)methylamine, can be envisioned through catalytic cross-coupling reactions, notably the Buchwald-Hartwig amination. This reaction provides a powerful tool for forging carbon-nitrogen bonds. A plausible catalytic cycle for the formation of an N-alkyl benzylamine (B48309) from a benzyl (B1604629) halide and a primary amine, catalyzed by a palladium complex, is depicted below.

The cycle commences with the active Pd(0) catalyst. Oxidative addition of the benzyl halide to the Pd(0) complex forms a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The crucial carbon-nitrogen bond is then formed through reductive elimination, yielding the desired N-alkyl benzylamine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

StepDescriptionIntermediate Species
1 Oxidative AdditionArylpalladium(II) halide complex
2 Ligand Exchange/Amine CoordinationArylpalladium(II) amido complex precursor
3 DeprotonationArylpalladium(II) amido complex
4 Reductive EliminationPd(0) complex and the N-aryl amine product
5 Catalyst RegenerationActive Pd(0) catalyst

A key feature of many catalytic processes involving amines is the dynamic interplay of various intermediates. For instance, in nickel-catalyzed hydroamination reactions, a proposed catalytic cycle begins with the generation of an active L*Ni(I)-H species. This is followed by the enantioselective hydrometalation of an alkene to generate a chiral alkylnickel species. This intermediate then undergoes oxidative addition into the N–O bond of an aminating agent, leading to a nickel-nitrenoid intermediate. Migratory insertion of the nitrene into the alkylnickel bond forms an aniline-Ni complex, which upon protonation releases the chiral amine product. acs.org

Studies on Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in many transition-metal-catalyzed reactions, including those for the synthesis of amines. csbsju.edu

Oxidative Addition: In the context of forming a compound like (3,4-Dimethylphenyl)methylamine via a cross-coupling reaction, the oxidative addition of a benzyl halide (e.g., 3,4-dimethylbenzyl bromide) to a low-valent transition metal center, typically Pd(0), is a critical initiating step. This process involves the cleavage of the carbon-halogen bond and the formation of two new bonds between the metal and the benzyl and halide fragments, respectively. The oxidation state of the metal increases, for instance, from Pd(0) to Pd(II). youtube.com Studies on the oxidative addition of benzyl halides to palladium(0) complexes have shown that the mechanism can proceed with inversion of configuration at the carbon atom. acs.org The nature of the ligand on the metal center can significantly influence the rate and mechanism of oxidative addition. For instance, computational studies have revealed that monoligated PdL complexes tend to favor a 3-centered concerted mechanism, whereas 14-electron PdL2 complexes often prefer a nucleophilic displacement mechanism. chemrxiv.org

Reductive Elimination: This is the product-forming step in many catalytic cycles and is the reverse of oxidative addition. In the synthesis of N-alkyl benzylamines, reductive elimination from an arylpalladium(II) amido complex results in the formation of the C-N bond of the final product and the regeneration of the Pd(0) catalyst. youtube.com For this step to occur, the groups to be eliminated are typically required to be cis to each other in the coordination sphere of the metal. The rate of reductive elimination can be influenced by several factors, including the electronic properties of the ligands and the groups being coupled. For instance, reductive elimination of arylamines is generally faster from arylpalladium complexes bearing more electron-poor aryl groups. nih.gov The addition of Lewis acids has been shown to accelerate C-N bond-forming reductive elimination from heteroarylpalladium complexes by creating a more electron-poor aryl group through coordination to a heteroatom. nih.govberkeley.eduresearchgate.net

ProcessKey FeaturesInfluencing Factors
Oxidative Addition Increases metal oxidation state; Cleavage of a substrate bond (e.g., C-X); Formation of two new metal-ligand bonds.Nature of the metal and ligand; Substrate electronics and sterics; Solvent.
Reductive Elimination Decreases metal oxidation state; Formation of a new bond between two ligands (e.g., C-N); Regeneration of the active catalyst.Ligand sterics and electronics; Electronic nature of the coupling partners; Presence of additives (e.g., Lewis acids).

Analysis of Nucleophilic Attack and Alkene Insertion Mechanisms

The synthesis of amines often involves the nucleophilic attack of an amine on an electrophilic carbon center. In the context of reactions involving alkenes, this can proceed through mechanisms such as aminopalladation.

In a typical palladium-catalyzed intermolecular amination of alkenes, the reaction is initiated by the coordination of the alkene to a Pd(II) center. This is followed by the nucleophilic attack of the amine on the coordinated alkene, a process known as aminopalladation. mdpi.comnih.gov This step can proceed via either a syn- or anti-pathway, depending on the reaction conditions and the nature of the nitrogen nucleophile. For electron-rich nitrogen nucleophiles, a syn-migratory insertion of the alkene into a Pd-N bond is often favored. nih.gov Conversely, for electron-deficient nitrogen nucleophiles, an anti-aminopalladation mechanism may become operative. nih.gov The resulting aminopalladation intermediate then undergoes β-hydride elimination to afford an enamine and a palladium-hydride species, which can be reoxidized to regenerate the Pd(II) catalyst. mdpi.com

Alkene insertion is another key mechanistic step, particularly in hydroamination reactions. In reactions catalyzed by electropositive metals (alkali, alkaline earth, and rare earth metals), the mechanism typically involves the formation of a metal-amido species, which then undergoes nucleophilic addition to the alkene. libretexts.org The regioselectivity of this insertion is dependent on the alkene substrate; aliphatic alkenes tend to undergo Markovnikov addition, while aromatic alkenes often favor anti-Markovnikov addition due to the stabilization of the resulting benzylic metal intermediate. libretexts.org

MechanismDescriptionKey Intermediates
Aminopalladation Nucleophilic attack of an amine on a palladium-coordinated alkene.Pd(II)-alkene complex, aminopalladation intermediate.
Alkene Insertion Insertion of an alkene into a metal-ligand bond (e.g., metal-amido).Metal-amido species, alkylmetal intermediate.

Understanding Regioselectivity and Stereoselectivity in Amine-Forming Reactions

Regioselectivity: In reactions such as hydroaminomethylation, which combines hydroformylation and reductive amination, the regioselectivity of the initial hydroformylation step dictates the final amine product. The use of specific ligands can control whether the formyl group is added to the terminal (linear product) or internal (branched product) carbon of the alkene. nih.gov For instance, in the hydroformylation of styrenes, rhodium catalysts with certain phosphine (B1218219) ligands can exhibit high selectivity for the branched aldehyde, leading to α-aryl amines. researchgate.netmdpi.comresearchgate.net Conversely, other ligand systems can favor the linear aldehyde, resulting in β-aryl amines. Iron-catalyzed hydroamination of styrenes has been shown to proceed with excellent Markovnikov regioselectivity. nih.gov

Stereoselectivity: The creation of chiral amines from prochiral starting materials is a significant area of research. One common strategy is the asymmetric hydrogenation of enamines. organic-chemistry.org Chiral transition metal catalysts, often bearing chiral phosphine ligands, can hydrogenate the C=C bond of an enamine with high enantioselectivity to produce a chiral amine. researchgate.net The stereochemical outcome is determined by the coordination of the enamine to the chiral catalyst and the subsequent diastereoselective delivery of hydrogen. Diastereoselective hydrogenation of β-hydroxy enamines has also been demonstrated to produce syn-1,3-amino alcohols with high diastereoselectivity. nih.gov

AspectControlling FactorsExample Reaction
Regioselectivity Choice of catalyst and ligands; Electronic and steric properties of the substrate; Reaction conditions (temperature, pressure).Hydroaminomethylation of alkenes.
Stereoselectivity Use of chiral catalysts or auxiliaries; Substrate control; Reaction mechanism (e.g., syn- vs. anti-addition).Asymmetric hydrogenation of enamines.

Radical Reaction Pathways in Amine Functionalization

Radical reactions offer alternative pathways for the formation and functionalization of amines, often proceeding under mild conditions. One such approach is the direct C-H amination of arenes. In these reactions, a nitrogen-centered radical is generated, which can then add to an aromatic ring. For instance, the photolysis of N-chloroamines can generate electrophilic aminium radicals that undergo direct ortho-attack on an arene to form aryl dialkyl amines. whiterose.ac.uk This method is tolerant of various functional groups and allows for the construction of polycyclic structures.

Photoredox catalysis has also emerged as a powerful tool for radical-mediated C-H amination. An acridinium photoredox catalyst can facilitate the C-N bond formation between primary amines and arenes under an aerobic atmosphere. nih.gov The proposed mechanism involves the oxidation of the amine to a reactive cation radical intermediate, which then engages in the C-H functionalization of the arene.

The functionalization of C(sp³)–H bonds adjacent to the nitrogen atom in amines can also be achieved through radical pathways. For example, visible light photoredox catalysis in the presence of silanethiols as reversible hydrogen atom transfer (HAT) catalysts can achieve regioselective α-C–H functionalization of trialkylamines. nih.gov This process relies on the reversible formation of α-amino radicals, with subsequent selective trapping of the more substituted and nucleophilic radical.

Radical PathwayDescriptionKey Features
Direct C-H Amination Addition of a nitrogen-centered radical to an aromatic C-H bond.Metal-free conditions, good functional group tolerance.
Photoredox-Catalyzed Amination Generation of a reactive amine cation radical via single-electron transfer, followed by C-H functionalization.Mild reaction conditions, use of visible light.
α-C–H Functionalization Formation of an α-amino radical via hydrogen atom transfer, followed by reaction with an electrophile.Regioselective functionalization of C-H bonds adjacent to nitrogen.

Chemical Transformations and Derivative Synthesis of 3,4 Dimethylphenyl Methylamine Analogues

Modification of the Alkyl and Aryl Moieties

The functional properties of (3,4-Dimethylphenyl)methylamine analogues can be finely tuned by modifying the alkyl and aryl components of the molecule. These modifications can influence factors such as potency, selectivity, and pharmacokinetic properties.

Aryl Moiety Modifications: The 3,4-dimethylphenyl group offers several positions for substitution to explore electronic and steric effects. Synthetic strategies often begin with a substituted aniline (B41778) or benzaldehyde. For instance, N-aryl-β-alanines can be synthesized through the reaction of aromatic amines, such as 3,4-dimethylaniline, with α,β-unsaturated acids like acrylic acid or methacrylic acid. nih.gov This approach allows for the introduction of various substituents onto the phenyl ring prior to the formation of the core amine structure. The resulting N-(3,4-Dimethylphenyl)-β-alanine can then be subjected to further chemical transformations. nih.gov

Another key strategy involves the synthesis of precursor molecules like 3-(3,4-dimethylphenoxy)propane-1,2-diol (B14726049). mdpi.com This glycerol (B35011) ether can be prepared from 3,4-dimethylphenol (B119073) and a suitable three-carbon building block. The aromatic ring of this precursor can be modified before its conversion into the final amino alcohol, providing a pathway to a variety of aryl-substituted analogues. mdpi.com

Alkyl Moiety Modifications: The N-propyl and N-methyl groups are critical determinants of the compound's interaction with biological targets. Modifications at these positions are typically achieved through N-alkylation reactions. Standard methods for the N-alkylation of secondary amines to form tertiary amines are well-established. One such method involves the use of alkyl halides in the presence of a base. researchgate.net More sophisticated methods, such as those employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP), can convert secondary amines into a wide array of tertiary amines with good to excellent yields, without the formation of quaternary ammonium (B1175870) salts. researchgate.net This allows for the systematic replacement of the propyl group with other alkyl or functionalized chains to probe structure-activity relationships.

The following table summarizes common synthetic routes for modifying these moieties.

Moiety to be ModifiedPrecursor ExampleReagents/Reaction TypeResulting Structure Example
Aryl Group 3,4-dimethylanilineReaction with α,β-unsaturated acidsN-(3,4-Dimethylphenyl)-β-alanine nih.gov
Aryl Group 3,4-dimethylphenolWilliamson ether synthesis with epichlorohydrin3-(3,4-dimethylphenoxy)propane-1,2-diol mdpi.com
N-Alkyl Group (3,4-Dimethylphenyl)methanamineReductive amination with an aldehydeN-alkyl-(3,4-Dimethylphenyl)methanamine
N-Alkyl Group Secondary AmineAlkyl halide, DIAD/TPPTertiary Amine researchgate.net

Preparation of Chiral Analogues and Stereoisomers

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure analogues of (3,4-Dimethylphenyl)methylamine is therefore of significant interest.

A key strategy for accessing chiral amines is through the synthesis of chiral precursors. For example, the chiral diol, 3-(3,4-dimethylphenoxy)propane-1,2-diol, serves as a valuable intermediate. mdpi.com This diol can be obtained in enantiomerically enriched form through methods such as the Sharpless asymmetric dihydroxylation of 3,4-dimethylphenyl allyl ether. mdpi.com The resulting chiral diol can then be converted into chiral amino alcohols. For instance, (R)-3-(3,4-dimethylphenoxy)propane-1,2-diol has been synthesized with high enantiomeric excess (99.9% ee). mdpi.com

Furthermore, spontaneous resolution during crystallization can be a powerful method for separating enantiomers. It has been observed that racemic 3-(3,4-dimethylphenoxy)propane-1,2-diol is prone to spontaneous resolution, with the enantiopure form having a significantly higher melting point than the racemate, a characteristic often associated with conglomerate-forming systems. mdpi.com This allows for the separation of enantiomers through preferential crystallization.

Once a chiral precursor is obtained, it can be converted to the target chiral amine through standard chemical transformations, such as conversion of the diol to an epoxide followed by ring-opening with the desired amine.

Synthesis of Related Tertiary Amine Scaffolds

Tertiary amines are a prevalent structural motif in a vast number of pharmaceuticals. nih.gov The synthesis of tertiary amine scaffolds related to (3,4-Dimethylphenyl)methylamine can be achieved through various modern synthetic methods.

Classic methods for synthesizing tertiary amines include the reductive amination of aldehydes or ketones and the nucleophilic substitution of alkyl halides. nih.gov While effective for simple amines, these methods can be limited when dealing with more complex structures.

More advanced techniques provide direct and efficient routes to complex tertiary amines. A notable example is the palladium(II)-catalyzed allylic carbon-hydrogen (C–H) amination. This cross-coupling reaction allows for the direct formation of tertiary allylic amines from terminal olefins and secondary amines. nih.gov This method is highly regioselective and stereoselective, favoring the linear (E)-isomer. The use of an amine-BF₃ complex helps to prevent catalyst inhibition by the basic amine nucleophile. nih.gov

Another reliable protocol for the N-alkylation of secondary amines utilizes a combination of diisopropyl azodicarboxylate (DIAD) and either triphenylphosphine (TPP) or a polymer-supported version (PS-TPP). researchgate.net This system facilitates the conversion of a diverse range of secondary amines to their corresponding tertiary amines using various alkyl halides, including methyl iodide. A key advantage of this method is the absence of over-alkylation, which would lead to the formation of quaternary amine salts. researchgate.net

The general mechanism for the DIAD/TPP mediated N-alkylation is outlined below:

Reaction of TPP with DIAD to form a phosphonium (B103445) salt.

Reaction of the secondary amine with this intermediate.

Nucleophilic attack by the resulting species on the alkyl halide to yield the tertiary amine product.

These synthetic strategies enable the creation of diverse libraries of tertiary amines for biological screening.

Exploration of Structure-Activity Relationships (SAR) in Related Chemical Entities

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate by identifying the key structural features responsible for its biological activity. For analogues of (3,4-Dimethylphenyl)methylamine, SAR exploration would focus on systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint.

Aryl Ring Substitution: The substitution pattern on the phenyl ring can significantly affect binding affinity and selectivity. In studies of ketamine analogues, for example, substituents such as Cl, Me, OMe, and CF₃ have been introduced at various positions on the benzene (B151609) ring. mdpi.com It was found that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts, highlighting the importance of the substitution position for sedative activity. mdpi.com Applying this to the 3,4-dimethylphenyl scaffold, one could explore the replacement of the methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups) or shifting their positions on the ring to probe the electronic and steric requirements of the target binding pocket.

N-Alkyl Chain Modification: The nature of the alkyl groups on the nitrogen atom is critical. In SAR studies of amiodarone, the N-dealkylated metabolite, which contains a secondary amine instead of a tertiary amine, shows a similar pharmacological profile but potentially greater toxicity. scirp.org The length and branching of the alkyl chains can influence lipophilicity, metabolism, and receptor interaction. For the (3,4-Dimethylphenyl)methylamine scaffold, this would involve replacing the propyl group with chains of varying lengths (e.g., ethyl, butyl), branched isomers (e.g., isopropyl), or cyclic groups (e.g., cyclopropylmethyl).

The Linker Group: The methylene (B1212753) (-CH₂-) group connecting the aryl ring to the nitrogen atom can also be modified. For instance, incorporating it into a more rigid structure, such as a tropane (B1204802) ring system as seen in benztropine (B127874) analogues, can have a profound impact on activity. nih.gov SAR studies on such constrained analogues have been used to identify novel dopamine (B1211576) transporter (DAT) inhibitors. nih.gov

The table below illustrates a hypothetical SAR exploration for a generic biological target.

Modification SiteStructural ChangeExpected Impact on Properties
Aryl Ring Replace 3,4-Me₂ with 3,4-Cl₂Alters electronics and lipophilicity; may increase binding affinity.
Aryl Ring Shift methyl groups to 2,5-positionsProbes steric tolerance of the binding pocket.
N-Alkyl Group Replace n-propyl with isopropylIncreases steric bulk near the nitrogen atom; may enhance selectivity.
N-Alkyl Group Replace n-propyl with a longer chain (e.g., n-pentyl)Increases lipophilicity; may improve membrane permeability but could also increase non-specific binding.
Linker Homologation to - (CH₂)₂-Changes the distance and angle between the aryl and amine groups, affecting fit in the binding site.

These systematic modifications, guided by SAR principles, are fundamental to the rational design of new chemical entities with improved therapeutic profiles. scirp.org

Applications in Advanced Chemical Research and Technology Excluding Clinical and Safety

Utility as Intermediates in Complex Organic Synthesis

(3,4-Dimethylphenyl)methylamine is a recognized intermediate in the synthesis of more complex molecules. Its structural features, namely the substituted aromatic ring and the secondary amine group, make it a versatile precursor in various organic reactions. Research has demonstrated its role in the preparation of novel compounds with potential applications in different fields of chemical science.

One of the primary documented uses of this compound is as an intermediate in the synthesis of pharmaceutically relevant scaffolds. For instance, it is a key starting material in multi-step synthetic pathways leading to the formation of complex heterocyclic systems. The amine functionality allows for a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions, which are fundamental steps in building molecular complexity.

The synthesis of (3,4-Dimethylphenyl)methylamine itself can be achieved through several routes, often involving the reductive amination of 3,4-dimethylbenzaldehyde (B1206508) with propylamine (B44156). This straightforward and efficient method makes the compound readily accessible for further synthetic manipulations.

Contributions to Ligand Design for Catalysis

While direct applications of (3,4-Dimethylphenyl)methylamine as a ligand in catalysis are not extensively documented in mainstream literature, its structural motif is relevant to the principles of ligand design. The presence of both a bulky aromatic group and a flexible alkyl chain attached to the nitrogen atom provides a framework that can be modified to create ligands with specific steric and electronic properties.

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts in a wide range of chemical transformations. Derivatives of (3,4-Dimethylphenyl)methylamine could potentially be synthesized to incorporate additional coordinating groups, such as phosphines or pyridines, which can then bind to metal centers. The steric bulk of the 3,4-dimethylphenyl group can influence the coordination geometry around the metal, thereby affecting the outcome of the catalytic reaction.

Further research into the derivatization of this amine could lead to the development of novel ligands for applications in areas such as cross-coupling reactions, hydrogenation, and polymerization. The modular nature of its synthesis allows for systematic tuning of the ligand structure to optimize catalytic performance.

Use in Combinatorial Chemistry Library Generation for Chemical Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity or other desired properties, accelerating the process of chemical discovery.

(3,4-Dimethylphenyl)methylamine is a suitable building block for the generation of such libraries. Its secondary amine functionality provides a convenient handle for the attachment of various chemical moieties. By reacting this amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, a library of amides, sulfonamides, or ureas can be readily prepared.

The general scheme for library generation using (3,4-Dimethylphenyl)methylamine would involve parallel synthesis techniques, where the amine is reacted with a multitude of different building blocks in a spatially separated format, such as a microtiter plate. This approach allows for the efficient creation of thousands of new compounds for high-throughput screening.

Patent Literature Review for Synthetic Processes and Chemical Compositions

A review of the patent literature reveals the commercial and industrial interest in (3,4-Dimethylphenyl)methylamine and its derivatives. Patents often disclose novel synthetic methods, compositions of matter, and specific applications of chemical compounds.

Several patents describe the synthesis of (3,4-Dimethylphenyl)methylamine as an intermediate in the preparation of more complex molecules. These patents often focus on optimizing the reaction conditions to improve yield, purity, and cost-effectiveness. For example, patents may detail specific catalysts, solvents, and temperature profiles for the reductive amination of 3,4-dimethylbenzaldehyde with propylamine.

Enzymatic and Biotransformation Studies of Amine Compounds Excluding Human Metabolism and Clinical Data

Investigation of In Vitro Enzymatic Conversion Pathways

No studies detailing the in vitro enzymatic conversion of (3,4-Dimethylphenyl)methylamine were identified in a thorough search of scientific databases. Research on the specific enzymes that may metabolize this compound, and the resulting metabolites, has not been published. Therefore, its metabolic fate through enzymatic action remains uncharacterized.

Studies of Enzyme Kinetics and Substrate Specificity for Amine-Modifying Enzymes

There is no available data concerning the enzyme kinetics or substrate specificity of amine-modifying enzymes with (3,4-Dimethylphenyl)methylamine. Investigations into key kinetic parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) for enzymes potentially acting on this substrate have not been reported. Similarly, studies on the specificity of enzymes for this particular amine are absent from the scientific literature.

Microbial Transformations and Biocatalytic Approaches to Amine Synthesis

A search for research on the use of microorganisms or isolated enzymes for the transformation or biocatalytic synthesis of (3,4-Dimethylphenyl)methylamine yielded no results. There are no published reports on microbial strains capable of metabolizing this compound or on biocatalytic methods developed for its synthesis or modification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.